3-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

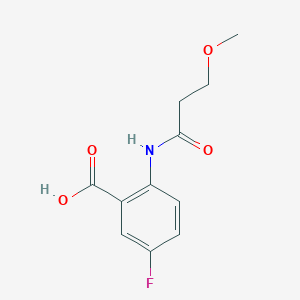

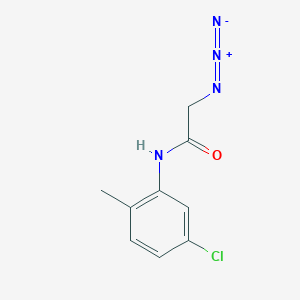

“3-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides. These are organic compounds containing a carboxamido substituent attached to a benzene ring .

Molecular Structure Analysis

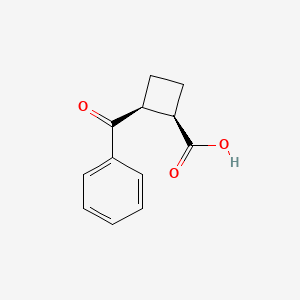

The molecular structure of “3-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide” would consist of a benzene ring substituted with a fluoro group at the 3-position and a carboxamide group. The carboxamide group would be further substituted with a 2-hydroxy-2-(naphthalen-1-yl)ethyl group .

Chemical Reactions Analysis

Benzamides, including “3-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide”, can undergo various chemical reactions. For example, they can react with Grignard reagents to form tertiary amines .

Scientific Research Applications

Synthesis and Applications in Fluorinated Naphthoic Acids : Aryl carboxamides, including fluorinated naphthoic acids, are found in several biologically active compounds. Research by Tagat et al. (2002) focused on the synthesis of mono- and difluoronaphthoic acids, which are structurally related to the compound . These acids are synthesized via electrophilic fluorination and are important due to their presence in biologically active compounds (Tagat et al., 2002).

Colorimetric Sensing and Fluorescence Applications : A study by Younes et al. (2020) on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which are structurally similar, revealed their application in colorimetric sensing of fluoride anions. This highlights potential uses in analytical chemistry for detecting specific ions in solutions (Younes et al., 2020).

Molecular Gels and Sensing Films : Fan et al. (2016) studied the modification of naphthalene diimide, leading to the creation of a fluorescent derivative that forms molecular gels. This has implications for developing high-performance fluorescent sensing films, indicating potential applications in material science and sensor technology (Fan et al., 2016).

Antibacterial and Herbicidal Activities : Research by Kos et al. (2013) on ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, which shares a structural resemblance, demonstrated significant antibacterial and herbicidal activities. This suggests potential applications in developing new antimicrobial and agrochemical agents (Kos et al., 2013).

Photophysics and Solid-State Fluorescence : The study of naphthalimide-cyclophosphazene compounds by Ün et al. (2017), which are related in structure, highlighted their photophysical properties and solid-state fluorescence. This indicates potential applications in the field of photophysics and material sciences (Ün et al., 2017).

properties

IUPAC Name |

3-fluoro-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO2/c20-15-8-3-7-14(11-15)19(23)21-12-18(22)17-10-4-6-13-5-1-2-9-16(13)17/h1-11,18,22H,12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDQCGBYMPWAIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC(=CC=C3)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2960889.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxy-2-propanamine hydrobromide](/img/no-structure.png)

![(E)-4-(Dimethylamino)-N-[4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]but-2-enamide](/img/structure/B2960899.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2960900.png)

![2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid](/img/structure/B2960901.png)

![4-chloro-2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2960902.png)